N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide
Description
This compound features a tetrahydroquinoline scaffold substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 4-fluoro-3-methylbenzenesulfonamide moiety. Its molecular formula is C22H21FN2O4S2 (calculated molecular weight: 460.5 g/mol). The benzenesulfonyl group enhances steric bulk and lipophilicity, while the 4-fluoro-3-methyl substitution on the sulfonamide benzene may influence electronic properties and target binding .
Properties
Molecular Formula |
C22H21FN2O4S2 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-fluoro-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C22H21FN2O4S2/c1-16-14-20(10-11-21(16)23)30(26,27)24-18-9-12-22-17(15-18)6-5-13-25(22)31(28,29)19-7-3-2-4-8-19/h2-4,7-12,14-15,24H,5-6,13H2,1H3 |
InChI Key |
JJRZAMYEEQPSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the preparation of the tetrahydroquinoline core, followed by the introduction of the benzenesulfonyl group. The final step involves the sulfonation of the 4-fluoro-3-methylbenzene moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the use of reagents and minimizing waste to enhance the overall efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor binding, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Molecular Properties
The following table summarizes key structural differences and molecular data between the target compound and three analogs from the provided evidence:
*Molecular formula and weight for inferred from IUPAC name.
Key Observations:
Tetrahydroquinoline Substituents: The target compound uses a benzenesulfonyl group, offering greater aromatic bulk compared to propylsulfonyl () and 4-fluorobenzenesulfonyl (). This likely increases lipophilicity and may influence membrane permeability.
and feature chloro substituents, which are stronger electron-withdrawing groups, possibly enhancing binding to targets requiring electronegative interactions .
Molecular Weight and Solubility: The target compound has the highest molecular weight (460.5 g/mol) due to dual sulfonyl groups and a methyl substituent. This may reduce aqueous solubility compared to (410.5 g/mol).
Hypothesized Pharmacological Implications
While specific bioactivity data is unavailable in the provided evidence, structural comparisons suggest:
- Target Compound : The methyl group may enhance hydrophobic interactions in binding pockets, while the benzenesulfonyl group could improve metabolic stability over alkylsulfonyl analogs (e.g., ).
- : The 4-fluorobenzenesulfonyl group introduces additional polarity, which could improve solubility but reduce blood-brain barrier penetration.
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-fluoro-3-methylbenzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a fluoro-methylbenzene moiety. Its molecular formula is with a molecular weight of approximately 446.5 g/mol. The presence of the sulfonamide group enhances its solubility and reactivity, making it a promising candidate for various biological applications.
This compound primarily acts through the inhibition of specific enzymes involved in metabolic pathways. Notably:
- Target Enzymes : It has been shown to inhibit enzymes such as D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU), which are crucial in bacterial cell wall synthesis.
- Biochemical Pathways : The inhibition of these enzymes disrupts bacterial membrane synthesis pathways, leading to potential antimicrobial effects.
Antimicrobial Properties
Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial activity. For instance, studies have demonstrated that similar compounds can effectively inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties .
Cytotoxic Effects
The compound has shown cytotoxic effects against human tumor cell lines in preliminary studies. This suggests potential applications in cancer therapy. The structural characteristics of the compound may allow it to interact with specific biological targets involved in cancer cell proliferation.
Study 1: Inhibition of Bacterial Growth
A study evaluated the efficacy of this compound against Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at low concentrations, highlighting its potential as an antimicrobial agent.
Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways. This positions the compound as a candidate for further development in anticancer therapies.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.5 g/mol |
| Target Enzymes | MurD, GlmU |
| Biological Activity | Antimicrobial, Cytotoxic |
| Potential Applications | Antimicrobial Therapy, Cancer Treatment |
Q & A
Q. Key Parameters :
- Temperature control (0–25°C during sulfonylation to prevent side reactions).
- Solvent selection (DMF for polar intermediates, dichloromethane for sulfonylation).
Basic: How is the compound structurally characterized, and what spectroscopic data are critical for validation?
Methodological Answer:
Essential techniques include:
- NMR Spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C23H22FN2O4S2: 489.1054) .
- FT-IR : Bands at 1350 cm⁻¹ and 1150 cm⁻¹ (asymmetric and symmetric SO2 stretching) .
Q. Validation Protocol :
- Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) to resolve ambiguities in stereochemistry .
Advanced: How can researchers design experiments to evaluate the compound's interaction with biological targets (e.g., enzymes)?
Methodological Answer:
Target Selection : Prioritize sulfonamide-sensitive targets (e.g., carbonic anhydrase, cyclooxygenase) based on structural analogs .
Inhibition Assays :
- Fluorescence-Based Binding : Measure quenching of tryptophan fluorescence in target enzymes upon compound binding .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition mode (competitive/uncompetitive) .
Case Study :
A 2023 study on a related tetrahydroquinoline sulfonamide showed IC50 values of 12 nM against carbonic anhydrase IX, with crystallographic data confirming binding to the zinc-active site .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
Orthogonal Assays : Cross-validate using enzyme inhibition (e.g., fluorometric assay) and cell-based viability assays (e.g., MTT) to distinguish direct target effects from off-target cytotoxicity .
Structural Analog Comparison : Test derivatives with modified substituents (e.g., replacing fluorine with chlorine) to isolate structure-activity relationships (SAR) .
Meta-Analysis : Reconcile divergent data by adjusting for experimental variables (e.g., buffer pH affecting sulfonamide ionization) .
Example :
Discrepancies in IC50 values (5–50 nM) for COX-2 inhibition were attributed to variations in assay temperature (25°C vs. 37°C) and enzyme source (recombinant vs. native) .
Advanced: How can researchers optimize the compound's physicochemical properties (e.g., solubility) without compromising activity?
Methodological Answer:
Salt Formation : Prepare sodium or meglumine salts to enhance aqueous solubility (>2 mg/mL) while retaining sulfonamide pharmacophore integrity .
Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated hydroxyls) to improve bioavailability, with enzymatic cleavage restoring active form .
Co-Crystallization : Use co-solvents (PEG 400) or cyclodextrin inclusion complexes to stabilize the compound in solution .
Q. Data-Driven Optimization :
- LogP reduction from 3.2 to 2.1 via substitution of the methyl group with a polar morpholine ring improved solubility 5-fold while maintaining nanomolar potency .
Advanced: What analytical methods validate purity and stability under storage conditions?
Methodological Answer:
Stability-Indicating HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to monitor degradation products (e.g., hydrolysis of sulfonamide to sulfonic acid) .
Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and acidic/basic conditions (pH 2–9) to identify degradation pathways .
Long-Term Stability : Store at –20°C under argon; periodic NMR analysis to detect crystallinity changes or hydrate formation .
Q. Validation Criteria :
- Purity ≥98% by HPLC (area normalization).
- Degradation ≤2% over 6 months at –20°C .
Advanced: How can computational modeling guide SAR studies for this compound?
Methodological Answer:
Docking Simulations : Use AutoDock Vina to predict binding poses with target proteins (e.g., carbonic anhydrase), focusing on sulfonamide-Zn²+ interactions .
QSAR Models : Develop regression models correlating substituent electronegativity (Hammett σ) with inhibitory activity (pIC50) .
MD Simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns trajectories) to prioritize derivatives with prolonged target residence .
Case Study :
A 2024 study identified a fluorine-to-cyano substitution that improved binding affinity 10-fold by enhancing π-stacking with Tyr-200 in carbonic anhydrase IX .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
